molecular formula C26H20ClFN2O2 B612186 布利拉纳斯特 CAS No. 1365888-06-7

布利拉纳斯特

货号 B612186
CAS 编号: 1365888-06-7
分子量: 446.9064
InChI 键: BURHGPHDEVGCEZ-KJGLQBJMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD) with potential antineoplastic activity . Upon oral administration, Brilanestrant binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor .


Synthesis Analysis

The synthesis of Brilanestrant involves complex chemical reactions. A study has evaluated the binding and antagonism/downregulation of the Brilanestrant molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations .


Molecular Structure Analysis

The molecular formula of Brilanestrant is C26H20ClFN2O2 . It has a molecular weight of 446.9 g/mol . The IUPAC name for Brilanestrant is (E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid .

科学研究应用

  1. 布利拉纳斯特作为选择性雌激素受体降解剂:布利拉纳斯特是一种口服非甾体选择性雌激素受体降解剂 (SERD)。它通过与雌激素受体结合并诱导构象变化而起作用,导致受体降解,这可能会抑制表达雌激素受体 (ER) 的癌细胞的生长和存活 (定义,2020)

  2. 雌激素受体-α 中的结合和拮抗作用:一项研究通过各种计算方法(包括分子对接、量子力学/分子力学 (QM/MM) 计算和分子动力学模拟)评估了布利拉纳斯特在 ER-α 中的结合和拮抗作用。这项研究提供了对布利拉纳斯特结合机制及其作为治疗内分泌耐受性阳性乳腺癌的新型 SERD 的潜力的深入了解 (Chinnasamy, Saravanan, & Poomani, 2020)

  3. 机理见解:涉及量子力学/分子力学和分子动力学模拟的研究揭示了布利拉纳斯特的结合性质、其在分子间相互作用中的电荷密度分布及其对负责 ERα 下调的关键残基的影响。这种更深入的理解对于设计更有效的 SERD 至关重要 (Chinnasamy, Saravanan, & Poomani, 2020)

安全和危害

Brilanestrant is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

Brilanestrant is one of the second-generation nonsteroidal SERDs. It shows promise in treating ESR1-mutated metastatic breast cancers . As clinical data continue to mature on these next-generation endocrine therapies, important questions will emerge related to the optimal sequence of therapeutic options and the genomic and molecular landscape of resistance to these agents .

属性

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336037
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilanestrant

CAS RN

1365888-06-7
Record name Brilanestrant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0810
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILANESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
57
Citations
K Chinnasamy, M Saravanan… - Journal of Biomolecular …, 2020 - Taylor & Francis
Full article: Evaluation of binding and antagonism/downregulation of brilanestrant molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics …
Number of citations: 9 www.tandfonline.com
MR Lloyd, SA Wander, E Hamilton… - Therapeutic …, 2022 - journals.sagepub.com
… One example is brilanestrant (GDC0810), an oral SERD that was removed from development by Roche after a phase II clinical trial failed to demonstrate comparable or superior efficacy …
Number of citations: 28 journals.sagepub.com
I Garcia-Fructuoso, R Gomez-Bravo… - Current Opinion in …, 2022 - ingentaconnect.com
… The first molecule to be clinically investigated was brilanestrant, a full transcriptional antagonist and degrader of ERa, which failed to show any superior or comparable efficacy to …
Number of citations: 7 www.ingentaconnect.com
Y Wang, SC Tang - Cancer and Metastasis Reviews, 2022 - Springer
Hormonal therapy plays a vital part in the treatment of estrogen receptor–positive (ER +) breast cancer. ER can be activated in a ligand-dependent and independent manner. Currently …
Number of citations: 18 link.springer.com
T Downton, F Zhou, D Segara… - Drug Design …, 2022 - Taylor & Francis
Several endocrine therapies are currently available for the treatment of estrogen receptor (ER) positive breast cancer, but the clinical benefit of these agents is limited by endocrine …
Number of citations: 18 www.tandfonline.com
C Hernando, B Ortega-Morillo, M Tapia… - International journal of …, 2021 - mdpi.com
… Brilanestrant is one of the second-generation of nonsteroidal SERDs. It is a potent ERα-binder, a … However, when brilanestrant was compared with fulvestrant in a phase II clinical trial (…
Number of citations: 66 www.mdpi.com
Z Piryaei, Z Salehi, MR Tahsili, E Ebrahimie… - Informatics in Medicine …, 2022 - Elsevier
… LINC01016 was up-regulated in the meta-analysis, individual datasets, and cell lines treated with Tamoxifen and down-regulated with Fulvestrant and Brilanestrant. Our findings …
Number of citations: 2 www.sciencedirect.com
ER Kabir, N Nausheen, N Mustafa - Annals of Oncology, 2021 - annalsofoncology.org
… The predicted human oral absorption of brilanestrant was 79.35%. Simvastatin, lovastatin and mevastatin showed excellent human oral absorption (100%). They also showed excellent …
Number of citations: 0 www.annalsofoncology.org
JS Scott, B Barlaam - Expert Opinion on Therapeutic Patents, 2022 - Taylor & Francis
Introduction The estrogen receptor (ER) is a clinically validated oncology target with a pivotal role in hormonally driven breast cancer, the most prevalent form of female cancer. Current …
Number of citations: 6 www.tandfonline.com
H Qin, Y Zhang, Y Lou, Z Pan, F Song… - Current Medicinal …, 2022 - ingentaconnect.com
Estrogen receptors (ERs) are steroid hormone receptors, which belong to a large nuclear receptor family. Endocrine diseases correlate strongly with dysregulated ER signaling. …
Number of citations: 9 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。